N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-11-12-5-3-6-14(12)20-21(17)9-8-19-18(23)16-10-13-4-1-2-7-15(13)24-16/h1-2,4,7,10-11H,3,5-6,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBEWYZGFWJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopenta[c]pyridazine moiety and a benzo[b]thiophene backbone, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 367.4 g/mol .
-
Target Interactions : The compound may interact with various biological targets due to its structural attributes. Potential mechanisms include:
- Enzyme Inhibition : The carbonyl and amide functionalities can participate in hydrogen bonding and hydrophobic interactions with active sites of enzymes.
- Receptor Binding : The unique cyclopenta[c]pyridazine structure might facilitate binding to specific receptors involved in signaling pathways.
-
Pharmacological Profiles : Initial studies suggest that this compound may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against various bacterial strains.
Biological Activity Overview
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential dose-dependent response.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
Future Directions
Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity by modifying its chemical structure.
- Clinical Trials : To explore its safety and effectiveness in human subjects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
(a) Benzo[b]thiophene Derivatives
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Structure: Contains a tetrahydrobenzo[b]thiophene core with ester and amino substituents. Synthesis: Synthesized via a Petasis reaction with a 22% yield, using HFIP solvent and 3 Å molecular sieves . Key Data: HRMS-ESI confirmed molecular weight (390.1370), with NMR data supporting the structure.
- 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Structure: Features a fluorophenyl-substituted benzo[b]thiophene carboxamide. Relevance: Demonstrates the pharmacological versatility of thiophene derivatives, including anti-inflammatory and anti-cancer activities .
(b) Pyridazine and Pyrimidine Derivatives
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) Structure: Thiazolo-pyrimidine cores with aromatic substituents and cyano groups. Synthesis: Prepared via refluxing with chloroacetic acid and aldehydes (yield: 68%) . Key Data: IR spectra confirmed CN groups (~2,219 cm⁻¹), and NMR resolved aromatic protons and methyl groups .
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Structure: Pyrimido-quinazoline fused system with a cyano group. Synthesis: Refluxed with anthranilic acid (yield: 57%) . Key Data: Melting point (268–269°C) and IR absorption for CN (2,220 cm⁻¹) .
(c) Tetrahydroimidazo[1,2-a]pyridines
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structure: Imidazo-pyridine with nitrophenyl and ester groups. Synthesis: One-pot two-step reaction (yield: 51%) . Key Data: HRMS confirmed molecular weight (M⁺ = 503.1491) .
Comparative Analysis of Key Features
Challenges and Contradictions
- Yield Disparities : Lower yields in Petasis reactions (e.g., 22% for 6o) vs. higher yields in reflux-based syntheses (68% for 11a,b) suggest solvent and catalyst dependencies .
- Bioactivity Gaps: While thiophene derivatives are broadly bioactive (e.g., anti-cancer ), the pyridazinone moiety’s specific role in the target compound remains speculative without experimental data.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, alkylation, and amidation. For example, cyclopenta[c]pyridazinone intermediates (common in related structures) are often prepared using fused sodium acetate as a catalyst in acetic anhydride/acetic acid under reflux, followed by coupling with benzo[b]thiophene derivatives via ethylenediamine linkers. Detailed protocols for analogous compounds are provided in (e.g., synthesis of thiazolo-pyrimidine derivatives via one-pot reactions) and (amide bond formation using anhydrides) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts for aromatic protons (δ 6.5–8.0 ppm), carbonyl groups (δ 165–175 ppm), and heterocyclic protons (e.g., tetrahydrocyclopenta protons at δ 2.0–3.5 ppm) as seen in and .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- IR : Validate carbonyl stretches (~1700 cm⁻¹) and NH/CN groups (~2200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, highlights discrepancies in =CH proton assignments in thiazolo-pyrimidines, resolved via 2D NMR (COSY, HSQC) and comparison with computed spectra . For cyclopenta[c]pyridazinone derivatives, dynamic NMR at variable temperatures may clarify conformational equilibria.
Q. What strategies optimize reaction yields for cyclopenta[c]pyridazinone intermediates?
- Methodological Answer :
- Catalyst screening : Replace fused sodium acetate (used in , % yield) with Lewis acids like ZnCl₂ or organocatalysts to improve cyclization efficiency.
- Solvent optimization : Substitute acetic anhydride with DMF or THF for better solubility of bulky intermediates.
- Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may reduce side reactions, as demonstrated in for tetrahydrobenzo[b]pyran derivatives .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Core modifications : Introduce substituents at the benzo[b]thiophene or cyclopenta[c]pyridazinone moieties (e.g., electron-withdrawing groups at the 3-position of the thiophene ring).
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to assess interactions with target proteins, referencing SAR studies in for tetrahydrobenzothiophene derivatives .
- Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to correlate substituent effects with activity.
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures, as in ) or automated flash chromatography.
- Exothermic reactions : Implement controlled addition of reagents (e.g., dropwise addition of anhydrides) and inline monitoring (FTIR/Raman) to prevent runaway reactions.
- Byproduct formation : Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HRMS data?
- Methodological Answer :
- Isotopic pattern analysis : Verify if observed peaks match the theoretical isotopic distribution (e.g., using software like MassHunter).
- Adduct formation : Check for sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) or solvent clusters, as seen in for compound 11a (m/z 386 vs. calculated 385.08) .
- Degradation products : Perform stability studies (e.g., under heat/humidity) and compare with HRMS data.
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Cancer models : Use cell lines (e.g., MCF-7, HeLa) with high expression of target kinases (e.g., EGFR, VEGFR) based on structural similarity to ’s tetrahydrobenzothiophene derivatives.
- Enzyme inhibition assays : Employ fluorescence-based assays (e.g., ATPase activity) for real-time monitoring of inhibition kinetics.
- ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
